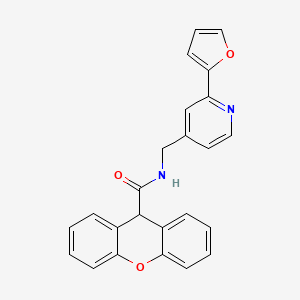
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with a carboxamide group and a pyridine-furan moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the carboxamide group: The xanthene derivative is then reacted with an appropriate amine to introduce the carboxamide functionality.
Attachment of the pyridine-furan moiety: This step involves the coupling of the xanthene carboxamide with a pyridine-furan derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated xanthene derivatives.
科学研究应用
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The xanthene core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridine-furan moiety can interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
- N-(pyridin-4-ylmethyl)-9H-xanthene-9-carboxamide
- N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide
- N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the xanthene core with both pyridine and furan moieties. This structural arrangement provides distinct electronic and steric properties, enhancing its potential for diverse applications in medicinal chemistry and materials science .
生物活性
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound belonging to the xanthene derivative class. Its unique structure, characterized by a xanthene core, a furan moiety, and a pyridine ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
The molecular formula of this compound is C18H16N2O2, with a molecular weight of approximately 296.34 g/mol. The compound's structural representation can be visualized using molecular modeling software, highlighting its functional groups that may interact with biological targets.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, influencing various biochemical pathways. The presence of both furan and pyridine rings suggests potential interactions with biological macromolecules, which could lead to therapeutic effects.
Antiviral Activity
The antiviral potential of xanthene derivatives has been explored in various contexts. Compounds structurally related to this compound have been identified as inhibitors of viral proteases, which are crucial for viral replication. For example, derivatives have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), indicating that similar mechanisms may be exploitable for developing antiviral agents .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research on related xanthene compounds has demonstrated their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are significant targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .
Case Studies and Research Findings
属性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(26-15-16-11-12-25-19(14-16)22-10-5-13-28-22)23-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)23/h1-14,23H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDUYYWMZVHDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














